![molecular formula C6H9N3O B1407426 5-(aminomethyl)-2-methylpyridazin-3(2H)-one CAS No. 1783417-32-2](/img/structure/B1407426.png)
5-(aminomethyl)-2-methylpyridazin-3(2H)-one
Overview
Description
5-(Aminomethyl)-2-methylpyridazin-3(2H)-one, also known as 5-AM2MP, is a heterocyclic compound belonging to the pyridazine family. It is a white crystalline solid with a molecular weight of 204.22 g/mol. 5-AM2MP is a versatile molecule that has been widely studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Functionalization and Reactivity
- 5-(aminomethyl)-2-methylpyridazin-3(2H)-one derivatives have been used in palladium-catalyzed aminocarbonylation reactions. This process involves the functionalization of the pyridazin-3(2H)-one ring, demonstrating significant reactivity and yielding various amides and amino-substituted bromopyridazinones (Takács et al., 2012).
Corrosion Inhibition
- Pyridazine compounds, including derivatives of 5-(aminomethyl)-2-methylpyridazin-3(2H)-one, have shown potential as inhibitors for steel corrosion in acidic environments. They exhibit significant inhibition efficiency and adsorb on steel surfaces according to the Langmuir isotherm model (Bouklah et al., 2006).
Synthesis of Novel Compounds
- The synthesis of new compounds using 5-(aminomethyl)-2-methylpyridazin-3(2H)-one derivatives has been explored. These include novel benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant antiavian influenza virus activity (Hebishy et al., 2020).
Biological Activity
- Some 5-(aminomethyl)-2-methylpyridazin-3(2H)-one derivatives have been identified as novel D-amino acid oxidase inhibitors, showing substantial cell permeability and potential in pharmaceutical applications (Hondo et al., 2013).
properties
IUPAC Name |
5-(aminomethyl)-2-methylpyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-9-6(10)2-5(3-7)4-8-9/h2,4H,3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCGPCKFCPQUGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminomethyl)-2-methylpyridazin-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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